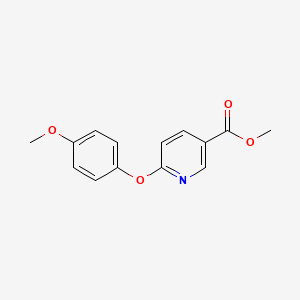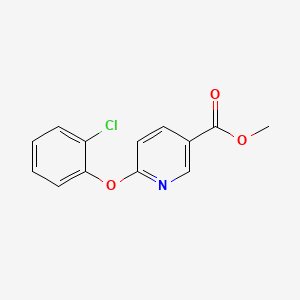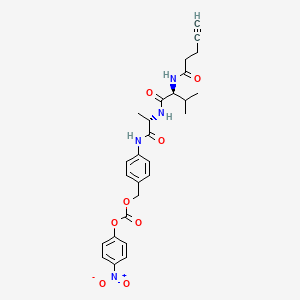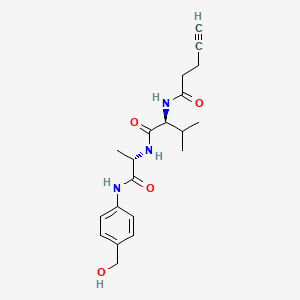
Fmoc-L-Arg(Bzl)(Pbf)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-L-Arg(Bzl)(Pbf)-OH: is a derivative of the amino acid arginine, modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group, benzyl (Bzl) group, and 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) group. This compound is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a protecting group for the amino terminus, while the Pbf group protects the guanidino side chain of arginine.
作用機序
Target of Action
Fmoc-L-Arg(Bzl)(Pbf)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides that require the incorporation of the arginine residue . The role of this compound is to provide a protected form of the arginine amino acid that can be incorporated into the peptide chain and later deprotected .
Mode of Action
The compound this compound interacts with its targets through a process known as Solid Phase Peptide Synthesis (SPPS) . In this process, the Fmoc group of the compound is removed, allowing the free amine group of the arginine residue to form a peptide bond with the carboxyl group of the next amino acid in the sequence . The Bzl and Pbf groups remain attached to the arginine residue during this process, protecting the guanidine group of the arginine from reacting .
Biochemical Pathways
The main biochemical pathway affected by this compound is the synthesis of peptides . The compound allows for the specific incorporation of the arginine residue into the peptide chain, influencing the structure and function of the resulting peptide .
Pharmacokinetics
It’s worth noting that the compound’s properties, such as its stability and solubility, can impact its effectiveness in peptide synthesis .
Result of Action
The result of the action of this compound is the successful incorporation of the arginine residue into the peptide chain . This can influence the biological activity of the peptide, as arginine is often involved in protein-protein interactions and can carry a positive charge at physiological pH .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can impact the efficiency of the Fmoc deprotection and peptide bond formation processes . Additionally, the choice of solvent can affect the solubility of the compound and thus the efficiency of the reaction .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Arg(Bzl)(Pbf)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of L-arginine is protected using the Fmoc group. This is achieved by reacting L-arginine with Fmoc-chloride in the presence of a base such as sodium carbonate.
Protection of the Guanidino Group: The guanidino group of arginine is protected using the Pbf group. This is done by reacting the Fmoc-protected arginine with Pbf-chloride in the presence of a base like triethylamine.
Protection of the Carboxyl Group: The carboxyl group is often protected using a benzyl ester (Bzl) group. This is achieved by esterification with benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactions using industrial reactors and optimized reaction conditions to ensure high yield and purity.
Purification: The product is purified using techniques such as crystallization, recrystallization, and chromatography.
Quality Control: The final product undergoes rigorous quality control tests, including high-performance liquid chromatography (HPLC) and mass spectrometry, to ensure its purity and identity.
化学反応の分析
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine in dimethylformamide (DMF). The Pbf group can be removed using trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane (TIPS).
Coupling Reactions: The compound can undergo peptide bond formation with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: Piperidine in DMF for Fmoc removal; TFA with TIPS for Pbf removal.
Coupling: DIC and HOBt in DMF or dichloromethane (DCM).
Major Products:
Deprotection: Free amino group and guanidino group.
Coupling: Formation of peptide bonds leading to longer peptide chains.
科学的研究の応用
Chemistry:
Peptide Synthesis: Fmoc-L-Arg(Bzl)(Pbf)-OH is widely used in the synthesis of peptides and proteins, particularly in SPPS.
Drug Development: It is used in the development of peptide-based drugs and therapeutic agents.
Biology:
Protein Engineering: Used in the synthesis of modified proteins for research and therapeutic purposes.
Biomarker Discovery: Helps in the synthesis of peptides used as biomarkers for disease detection.
Medicine:
Therapeutic Peptides: Used in the synthesis of peptides with therapeutic potential, such as antimicrobial peptides and enzyme inhibitors.
Industry:
Biotechnology: Employed in the production of synthetic peptides for various industrial applications, including enzyme substrates and inhibitors.
類似化合物との比較
Fmoc-L-Arg(Pbf)-OH: Similar to Fmoc-L-Arg(Bzl)(Pbf)-OH but lacks the benzyl ester group.
Fmoc-L-Arg(Boc)-OH: Uses tert-butyloxycarbonyl (Boc) as the protecting group for the guanidino side chain instead of Pbf.
Fmoc-L-Arg(Mtr)-OH: Uses methoxytrimethylbenzene sulfonyl (Mtr) as the protecting group for the guanidino side chain.
Uniqueness:
This compound: is unique due to the combination of Fmoc, benzyl ester, and Pbf protecting groups, providing enhanced stability and selectivity during peptide synthesis.
特性
IUPAC Name |
(2S)-5-[[N'-benzyl-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H46N4O7S/c1-25-26(2)37(27(3)33-22-41(4,5)52-36(25)33)53(49,50)45-39(43-23-28-14-7-6-8-15-28)42-21-13-20-35(38(46)47)44-40(48)51-24-34-31-18-11-9-16-29(31)30-17-10-12-19-32(30)34/h6-12,14-19,34-35H,13,20-24H2,1-5H3,(H,44,48)(H,46,47)(H2,42,43,45)/t35-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPHHMKBTYTFRC-DHUJRADRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC3=CC=CC=C3)NCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC3=CC=CC=C3)NCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H46N4O7S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














